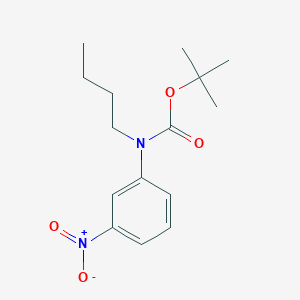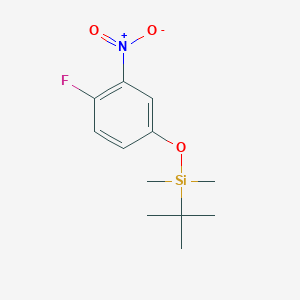
Benzyl methyl 4-nitrophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl methyl 4-nitrophenylcarbamate is an organic compound with the molecular formula C15H14N2O4. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a benzyl group, a methyl group, and a 4-nitrophenyl group attached to the carbamate moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl methyl 4-nitrophenylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of benzyl chloroformate with methyl 4-nitrophenylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Industrial production may also involve the use of alternative solvents and catalysts to enhance the reaction rate and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl methyl 4-nitrophenylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield benzyl alcohol, methylamine, and 4-nitrophenol.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Hydrogen gas, palladium catalyst, organic solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Major Products Formed
Hydrolysis: Benzyl alcohol, methylamine, 4-nitrophenol.
Reduction: Benzyl methyl 4-aminophenylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl methyl 4-nitrophenylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: The compound is used in studies involving enzyme inhibition, particularly those involving carbamate-sensitive enzymes.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with carbamate moieties.
Mecanismo De Acción
The mechanism of action of benzyl methyl 4-nitrophenylcarbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming a covalent bond with the active site serine residue. This inhibition is often reversible and depends on the structure of the carbamate and the enzyme involved. The nitro group in the compound can also participate in redox reactions, affecting cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-(4-nitrophenyl)carbamate: Similar structure but lacks the benzyl group.
Ethyl N-(4-nitrophenyl)carbamate: Similar structure but has an ethyl group instead of a benzyl group.
Benzyl N-(4-nitrophenyl)carbamate: Similar structure but lacks the methyl group.
Uniqueness
Benzyl methyl 4-nitrophenylcarbamate is unique due to the presence of both benzyl and methyl groups attached to the carbamate moiety. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other carbamate derivatives .
Propiedades
IUPAC Name |
benzyl N-methyl-N-(4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-16(13-7-9-14(10-8-13)17(19)20)15(18)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVJGLGEGBBVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














